Irbesartan - 138402-11-6

Irbesartan

Catalog Number: EVT-271926
CAS Number: 138402-11-6
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Irbesartan is a synthetically derived angiotensin II receptor antagonist. [] It acts as a specific competitive antagonist of the angiotensin II receptor, specifically the AT1 subtype. [] Irbesartan plays a crucial role in scientific research, particularly in investigating cardiovascular diseases and renal function. It is categorized as a non-peptide, non-hygroscopic, white or whitish crystalline powder. [] Research extensively explores its impact on hypertension, diabetic nephropathy, and related conditions, elucidating its mechanism of action and therapeutic potential in preclinical and clinical settings.

Future Directions
  • Personalized Medicine: Exploring the influence of genetic polymorphisms on Irbesartan's efficacy and metabolism could pave the way for personalized treatment approaches, optimizing its use in diverse patient populations. []
Source and Classification

Irbesartan was developed as a synthetic compound, with its molecular structure first reported in the late 1990s. It is derived from a series of chemical modifications aimed at enhancing its efficacy and selectivity for the angiotensin II receptor. The compound is commercially available under various brand names, including Avapro and Karvea, and is often prescribed in combination with other antihypertensive agents .

Synthesis Analysis

The synthesis of irbesartan involves multiple steps, with several methods reported in the literature. A notable synthesis method includes the following stages:

  1. Preparation of Key Intermediate: The synthesis begins with the formation of 1-benzyl-5-(4'-bromomethyl-biphenyl-2-yl)-1H-tetrazole. This intermediate is synthesized from 4'-methyl-biphenyl-2-carboxylic acid through a series of reactions involving thionyl chloride and benzylamine, followed by cyclization .
  2. Condensation Reaction: The key intermediate is then condensed with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one hydrochloride to yield irbesartan. This step avoids the use of toxic reagents and achieves a high yield (approximately 66%) compared to previous methods .
  3. Purification: The crude product undergoes recrystallization to achieve high purity, typically exceeding 99% as confirmed by high-performance liquid chromatography .

Technical Parameters

  • Temperature: Reactions are generally conducted at temperatures ranging from room temperature to 55 °C.
  • Reaction Time: The total synthesis time can vary but typically spans several hours to days depending on the specific method employed.
  • Yield: Reported yields for various synthetic routes range from 38% to over 85%, depending on the method and conditions used .
Molecular Structure Analysis

Irbesartan has a complex molecular structure characterized by its unique arrangement of atoms which contributes to its biological activity. The molecular formula of irbesartan is C_25H_28N_6O_5S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Structural Features

  • Core Structure: The core structure consists of a biphenyl moiety linked to a tetrazole ring, which is crucial for its receptor binding properties.
  • Functional Groups: The presence of a carboxylic acid group enhances solubility and bioavailability.
  • Stereochemistry: Irbesartan exhibits stereoisomerism, with specific configurations contributing to its pharmacological effects.

Data

  • Molecular Weight: Approximately 428.59 g/mol.
  • Melting Point: Reported melting point ranges from 181 °C to 182 °C .
Chemical Reactions Analysis

Irbesartan undergoes various chemical reactions during its synthesis and potential modifications:

  1. Cyclization: The conversion of cyano groups into tetrazole rings is a critical step in forming irbesartan.
  2. Condensation Reactions: These reactions are essential for linking different molecular fragments together to form the final product.
  3. Purification Reactions: Techniques such as recrystallization help remove impurities and isolate irbesartan in its pure form.

Technical Details

  • Reagents Used: Common reagents include thionyl chloride, benzylamine, trialkyltin chloride, sodium azide, and various organic solvents like methanol and ethyl acetate .
  • Catalysts: Some synthetic routes utilize palladium or nickel catalysts for specific coupling reactions .
Mechanism of Action

Irbesartan acts primarily by antagonizing the action of angiotensin II at the AT1 receptor sites located throughout the cardiovascular system. By blocking these receptors, irbesartan leads to:

  • Vasodilation: Reduction in vascular resistance results in lower blood pressure.
  • Decreased Aldosterone Secretion: This leads to reduced sodium retention and decreased blood volume.
  • Inhibition of Sympathetic Nervous System Activity: This further aids in lowering blood pressure.

Relevant Data

  • Potency: Irbesartan exhibits high affinity for AT1 receptors with minimal effects on AT2 receptors, ensuring targeted action without significant side effects associated with non-selective antagonism .
Physical and Chemical Properties Analysis

Irbesartan possesses distinct physical and chemical properties that influence its pharmacological profile:

  • Solubility: It is soluble in organic solvents such as methanol and slightly soluble in water.
  • Stability: Irbesartan is stable under normal storage conditions but should be protected from light and moisture.

Relevant Data

  • pKa Value: Approximately 4.0, indicating it behaves as a weak acid.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity which aids in membrane permeability .
Applications

Irbesartan's primary applications are in clinical settings for managing hypertension and preventing complications associated with diabetes mellitus:

  1. Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  2. Diabetic Nephropathy Treatment: Irbesartan reduces proteinuria and slows the progression of kidney disease in diabetic patients.
  3. Heart Failure Management: It may be used as part of combination therapy for heart failure patients.

Scientific Applications

Research continues into new formulations and combinations with other medications to enhance therapeutic outcomes. Additionally, studies are exploring its potential benefits beyond cardiovascular health, including effects on metabolic syndrome .

Pharmacological Profile of Irbesartan

Angiotensin II Receptor Antagonism Mechanisms

AT₁ Receptor Binding Kinetics and Selectivity

Irbesartan selectively inhibits the Angiotensin II Type 1 (AT₁) receptor, a G-protein-coupled receptor pivotal in the renin-angiotensin-aldosterone system. Its binding affinity for AT₁ receptors is exceptionally high (half-maximal inhibitory concentration [IC₅₀] = 0.9 nmol/L), with negligible activity at AT₂ receptors. This specificity arises from Irbesartan’s unique molecular structure, featuring a biphenylmethyl group and a cyclopentane ring, which facilitates tight, irreversible binding to the AT₁ receptor’s active site. Pharmacokinetic studies confirm near-complete oral absorption (60%–80% bioavailability) and linear kinetics, with peak plasma concentrations (Cₘₐₓ) achieved within 1.5–2 hours post-administration. Metabolism occurs via hepatic cytochrome P450 2C9, producing inactive metabolites excreted equally in urine and feces [1] [6].

Table 1: Irbesartan Binding Kinetics vs. Key Angiotensin II Receptors

Receptor TypeBinding Affinity (IC₅₀)Selectivity vs. AT₁Functional Consequence
AT₁0.9 nmol/LReferenceVasoconstriction, Aldosterone Release
AT₂>10 μmol/L>10,000-fold lowerVasodilation, Anti-fibrotic Effects
Mas ReceptorNo significant bindingN/AUnaffected by Irbesartan

Insurmountable vs. Competitive Antagonism Dynamics

Irbesartan exhibits insurmountable antagonism, characterized by prolonged receptor occupancy even after systemic clearance. Unlike competitive antagonists (e.g., Losartan), which reversibly block Angiotensin II, Irbesartan’s covalent modification of the AT₁ receptor induces conformational changes that prevent Angiotensin II binding indefinitely. This mechanism ensures sustained suppression of Angiotensin II effects, including vasoconstriction and aldosterone secretion. Experimental models demonstrate that Irbesartan’s inhibition persists after extensive tissue washing, unlike Valsartan, which shows reversible kinetics. This property underpins Irbesartan’s 24-hour duration of action in hypertensive patients, with consistent blood pressure control between doses [4] [6].

Molecular Pathways in Vasodilation and Aldosterone Suppression

Irbesartan modulates three interconnected pathways to exert cardiovascular and renal protection:

  • Vasodilation Pathway:
  • AT₁ blockade inhibits Gₚ-coupled phospholipase C activation, reducing inositol trisphosphate (IP₃)-mediated calcium release from the sarcoplasmic reticulum [1].
  • This relaxes vascular smooth muscle cells, decreasing peripheral resistance.
  • Concomitant endothelial nitric oxide synthase (eNOS) upregulation enhances nitric oxide bioavailability, further promoting vasodilation [1] [5].
  • Aldosterone Suppression:
  • Direct AT₁ blockade in adrenal glomerulosa cells inhibits Angiotensin II-driven aldosterone synthesis.
  • Long-term studies reveal reduced plasma aldosterone ("aldosterone escape" prevention) independent of blood pressure changes [1] [5].
  • Anti-Fibrotic/Anti-Inflammatory Pathways:
  • Irbesartan suppresses nuclear factor kappa-beta (NF-κB) translocation, downregulating pro-inflammatory cytokines (e.g., TNF-α, IL-6) [4].
  • In acute kidney injury models, NF-κB inhibition restores aquaporin-1 expression, improving renal water handling [4].
  • Irbesartan activates peroxisome proliferator-activated receptor gamma (PPARγ), elevating hepatocyte growth factor (HGF) to counteract fibrosis [2].

Table 2: Key Molecular Pathways Modulated by Irbesartan

PathwayTarget MoleculesBiological OutcomeEvidence Model
Vasodilation↓IP₃; ↑eNOS/NOReduced Vascular ResistanceHuman Hypertensive Tissue
Aldosterone Regulation↓Ang II/AT₁ Binding↓Na⁺/H₂O Retention; ↓FibrosisAdrenal Cell Studies
PPARγ-HGF Activation↑PPARγ → ↑HGF ExpressionRenal/Cardiac Anti-fibrotic EffectsAT₁aR Knockout Mice [2]
NF-κB Inhibition↓NF-κB p65; ↓TNF-α/IL-6Anti-Inflammatory; Aquaporin-1 RestorationLPS-Induced AKI Rats [4]

Irbesartan’s PPARγ agonism (absent in Losartan) is clinically significant. In salt-sensitive hypertensive mice, Irbesartan activated PPARγ, increasing HGF synthesis. This reduced cardiac hypertrophy and renal fibrosis independent of AT₁ receptor blockade. Neutralizing HGF antibodies abolished these effects, confirming this pathway’s necessity [2]. Thus, Irbesartan uniquely merges AT₁ receptor blockade with PPARγ-driven tissue protection, positioning it as a multifaceted therapeutic agent.

Properties

CAS Number

138402-11-6

Product Name

Irbesartan

IUPAC Name

2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

Molecular Formula

C25H28N6O

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)

InChI Key

YOSHYTLCDANDAN-UHFFFAOYSA-N

SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Solubility

1mg/mL
Practically insoluble in water
Slightly soluble in alcohol, methylene chloride
8.84e-03 g/L

Synonyms

2-n-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1,3-diazaspiro(4,4)non-1-en-4-one
Aprovel
Avapro
BMS 186295
BMS-186295
irbesartan
Karvea
SR 47436
SR-47436
SR47436

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.